beta-Aspartylphenylalanine
Overview
Description
Synthesis Analysis
The synthesis of β-aspartylphenylalanine involves various strategies, including asymmetric synthesis to achieve high optical purity of its isomers and the construction of hybrid peptide synthetases. For instance, the asymmetric synthesis approach yielded all four isomers of β-methylphenylalanine with high enantiomeric purities, showcasing the potential for three-dimensional control of peptide structure (Dharanipragada et al., 1992). Similarly, hybrid peptide synthetases have been engineered for the selective production of α-L-aspartyl-L-phenylalanine, indicating a method for generating the aspartame precursor with specific domain assemblies and module fusions (Duerfahrt et al., 2003).
Molecular Structure Analysis
The molecular structure of β-aspartylphenylalanine and its derivatives has been elucidated through various studies, including crystallography. For example, the crystal and molecular structures of isomeric dipeptides, such as alpha-L-aspartyl-L-alanine and beta-L-aspartyl-L-alanine, have been determined, providing insights into their geometries and interactions (Görbitz, 1987).
Chemical Reactions and Properties
β-Aspartylphenylalanine undergoes various chemical reactions, including deamidation, isomerization, and racemization. These reactions contribute to the alteration of protein structure and function, indicating the compound's susceptibility to spontaneous processes that may impact its stability and efficacy (Geiger & Clarke, 1987).
Physical Properties Analysis
The physical properties of β-aspartylphenylalanine, including its solubility, melting point, and crystalline structure, are crucial for its application and handling. Studies on the separation of amino acids and related compounds have provided valuable information on the preparative separation of isomeric L-aspartyl-L-phenylalanine methyl esters, offering insights into its physical behavior (Yasutake et al., 1977).
Chemical Properties Analysis
The chemical properties of β-aspartylphenylalanine, including its reactivity with ketones and the formation of 4-imidazolidinone derivatives, have been studied. These reactions are indicative of the compound's functional versatility and potential for modification, which is essential for its use in various applications (Ariyoshi & Sato, 1972).
Scientific Research Applications
Metabolism in Animals and Humans : Beta-Aspartylphenylalanine, as a component of aspartame, is metabolized similarly in mice, rats, rabbits, dogs, monkeys, and humans. Its metabolism involves hydrolysis to methanol and absorption of free amino acids, with further transformation via the tricarboxylic acid cycle or incorporation into body protein (Ranney et al., 1976).
Alzheimer's Disease Research : Beta-Aspartylphenylalanine is relevant in Alzheimer's disease research, particularly in the context of beta-secretase inhibition. Beta-secretase is crucial in the generation of amyloid-beta-42, a key player in Alzheimer's pathogenesis. Research focuses on developing inhibitors for this enzyme to manage Alzheimer's disease (Citron, 2004).
Molecular Imprinting Techniques : Molecular imprinting techniques have been applied to create diastereo- and enantioselective adsorbents for a dipeptide derivative of beta-Aspartylphenylalanine. These techniques contribute to understanding molecular recognition and specificity in polymer matrices (Ye et al., 1998).
Effects on Brain Amino Acids and Monoamines : Beta-Aspartylphenylalanine, in the form of aspartame, can affect brain levels of large neutral amino acids and the rates of hydroxylation of aromatic amino acids in rats. Its administration influences the levels of phenylalanine, tyrosine, and tryptophan in the brain, with minimal effects on monoamine transmitters (Fernstrom et al., 1983).
Amyloid Beta-Protein Precursor Gamma-Secretase Activity : Beta-Aspartylphenylalanine derivatives have been studied for their inhibitory effect on amyloid beta-protein precursor gamma-secretase activity. This is significant for Alzheimer's disease research, as it relates to A beta peptide formation and deposition (Shearman et al., 2000).
Role in Pregnancy Metabolism : The metabolism of beta-Aspartylphenylalanine during pregnancy has been studied in rabbits, showing variations in maternal and fetal plasma levels of phenylalanine and tyrosine. This indicates its relevance in understanding dietary components' impact during gestation (Ranney et al., 1975).
Use as a Low-Calorie Sweetener : Beta-Aspartylphenylalanine, as a component of aspartame, has been studied for its sweetening properties, comparing favorably with sucrose in sensory evaluations (Cloninger & Baldwin, 1970).
Identification in Human Plasma and Urine : Beta-Aspartylphenylalanine has been identified as a normal constituent in human plasma and urine, suggesting endogenous synthesis and a role in human metabolism (Burton et al., 1989).
Screening for Beta-Secretase Inhibitors : Beta-Aspartylphenylalanine derivatives are used in fragment screening to identify inhibitors of beta-secretase, which is critical for Alzheimer's disease drug discovery (Murray et al., 2007).
Role in Plant Peroxisomes : Beta-Aspartylphenylalanine metabolism in plant peroxisomes indicates its involvement in the formation of α,β-unsaturated carboxylic acids, highlighting its role in plant biochemistry (Ruis & Kindl, 1971).
properties
IUPAC Name |
(2S)-2-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c14-9(12(17)18)7-11(16)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGAYJIGGCDHPH-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309342 | |
Record name | L-β-Aspartyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Aspartylphenylalanine | |
CAS RN |
13433-10-8 | |
Record name | L-β-Aspartyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13433-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Aspartylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-β-Aspartyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-L-β-aspartyl-3-phenyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-ASPARTYLPHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4RXI38L61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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